molecular formula C15H12O B075156 3,3-Diphenylacrylaldehyde CAS No. 1210-39-5

3,3-Diphenylacrylaldehyde

Cat. No. B075156
CAS RN: 1210-39-5
M. Wt: 208.25 g/mol
InChI Key: MWAFWBDWAWZJGK-UHFFFAOYSA-N
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Description

3,3-Diphenylacrylaldehyde is a chemical compound involved in various organic reactions, notable for its unique molecular structure and chemical properties. Although the specific introduction to this compound in scientific literature is limited, its derivatives and related compounds have been extensively studied for their synthesis, molecular structures, and chemical behaviors.

Synthesis Analysis

The synthesis of compounds related to 3,3-Diphenylacrylaldehyde, such as diphenylphosphanylacetylene derivatives, involves typical frustrated Lewis pair (FLP) reactions and sequential series of phosphane/borane additions. These reactions are characterized by selective formation and temperature-dependent selectivity, leading to various products with different substituents and structures (Jiangang Yu et al., 2013).

Molecular Structure Analysis

Molecular structure analyses of related compounds, like 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, have shown that crystal structures can be remarkably stable and exhibit specific spatial isolation caused by aromatic moieties. These analyses help in understanding the structural stability and electronic properties of diphenyl-based compounds (Changsheng Wang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving diphenyl-based compounds can include nucleophilic and electrophilic attacks at different sites, cycloadditions, and rearrangements, leading to a variety of products. These reactions are significant for understanding the reactivity and functional group transformations in diphenylacrylaldehyde derivatives (Koichi Komatsu et al., 1977).

Physical Properties Analysis

The physical properties of diphenylacrylaldehyde and its derivatives can be deduced from related compounds like diphenylphosphanylacetylene and diphenylacetylene derivatives. These properties include solubility, thermal stability, and crystalline structure, which are crucial for their applications in organic synthesis and material science (W. Bauer et al., 1988).

Chemical Properties Analysis

The chemical properties, such as reactivity, electrophilic and nucleophilic sites, and susceptibility to various chemical reactions, define the versatility of 3,3-Diphenylacrylaldehyde in synthetic chemistry. Studies on similar diphenyl compounds have shown diverse reactivity patterns that are influenced by the molecular structure and substituents (L. Weber et al., 2011).

Scientific Research Applications

  • Self-Assembling Structures : Diphenylalanine, a related compound, forms ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties. These are used in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).

  • Drug Discovery : Click chemistry, a modular approach using reliable chemical transformations, applies diphenylamine analogues in drug discovery, including combinatorial chemistry and proteomics (Kolb & Sharpless, 2003).

  • Energy and Reactivity Properties : Comparative studies of diphenylamine and 9,10-dihydroacridine offer insights into their energetic and reactivity properties, relevant in various chemical and physical contexts (Freitas et al., 2017).

  • Nanomaterials for Energy Storage : Diphenylalanine/cobalt oxide hybrid nanowires have been synthesized, showing potential for energy storage applications, particularly in Li-ion batteries (Ryu et al., 2010).

  • Safety in Lithium-Ion Batteries : Diphenylamine acts as a safety electrolyte additive for overcharge protection in lithium-ion batteries, preventing voltage runaway during overcharge (Li et al., 2008).

  • Anticancer Applications : Diphenoxo-bridged diorgano dinuclear Sn(IV) compounds, derived from diphenylamine, show substantial cytotoxicity against certain cancer cell lines, indicating potential as anticancer agents (Hazra et al., 2016).

  • Size-Selective Catalysis : Palladium nanoparticles encapsulated in a silicalite-1 zeolite shell, using 3,3-Diphenylacrylaldehyde, demonstrate size-selective catalysis in liquid-phase hydrogenation reactions (Liu et al., 2016).

  • Environmental Impact : Diphenylamine and its derivatives, including compounds related to 3,3-Diphenylacrylaldehyde, have environmental relevance, particularly in contamination and biodegradation studies (Drzyzga, 2003).

Safety and Hazards

3,3-Diphenylacrylaldehyde is classified as having acute toxicity when ingested and may cause an allergic skin reaction . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Relevant Papers One relevant paper discusses the combination of asymmetric hydrogenation of olefins and direct reductive amination, demonstrating the practical application of this synthetic approach by the facile synthesis of chiral 3-phenyltetrahydroquinoline and 3-benzylindoline compounds .

Mechanism of Action

Target of Action

It’s worth noting that the compound is structurally similar to pc14586, a small molecule known to target the y220c mutant p53 protein

Mode of Action

Based on its structural similarity to pc14586, it might non-covalently bind to its target protein and stabilize it in a specific conformation . This could potentially reactivate certain cellular pathways, leading to changes such as cell-cycle arrest or apoptosis

Biochemical Pathways

The specific biochemical pathways affected by 3,3-Diphenylacrylaldehyde are currently unknown. If it indeed targets mutant p53 proteins like pc14586, it could impact the p53 transcriptional pathway . This pathway plays a crucial role in controlling cell cycle progression, DNA repair, and apoptosis, among other cellular processes .

Pharmacokinetics

Its physicochemical properties, such as its molecular weight (20826), boiling point (195-200°C at 17mm Hg), and vapor pressure (331E-05mmHg at 25°C), can provide some insights These properties could influence its absorption and distribution within the body, its metabolic stability, and its rate of excretion

Result of Action

If it acts similarly to PC14586, it could potentially induce cell-cycle arrest and apoptosis in cells expressing the target protein . More research is needed to confirm these effects and to explore other potential cellular responses to 3,3-Diphenylacrylaldehyde.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3,3-Diphenylacrylaldehyde, factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity . .

properties

IUPAC Name

3,3-diphenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAFWBDWAWZJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049210
Record name 3,3-Diphenylacrylaldehyde
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenylacrylaldehyde

CAS RN

1210-39-5
Record name β-Phenylcinnamaldehyde
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Record name 3,3-Diphenylacrolein
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Record name 2-Propenal, 3,3-diphenyl-
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Record name 3,3-DIPHENYLACROLEIN
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Synthesis routes and methods I

Procedure details

A solution of freshly distilled diisopropylamine (193.2 mL) in dry tetrahydrofurane (1 L) under argon was cooled to -5° C. with an acetone-dry ice bath. Anhydrous conditions were maintained throughout the reaction. A 1.6M solution of n-butyl lithium in hexane (862 mL) was added at such a rate that the reaction temperature did not exceed -5° C. After the addition was complete, the solution was stirred at 5° C. for 15 minutes. Then it was cooled to -78° C. and acetaldehyde N-tert- butylimine (88.5 mL) was added dropwise over 10 minutes. After stirring at -78° C. for 30 minutes. diethyl chlorophosphonate (101.2 mL) was added slowly while maintaining the reaction temperature below -65° C. and the yellow solution was stirred at -78° C. for 1 hour. The cooling bath was then removed and the mixture was allowed to warm to -10° C. over 45 minutes. Benzophenone (109.3 g) was added via a Gooch tube, and the mixture was then stirred at ambient temperature overnight. After the solvents were removed in vacuo. The residue was taken up in a solution of oxalic acid dihydrate (175 g) in water (1.5 L) and toluene (1.5 L) was added. The mixture was stirred vigorously under argon overnight. The layers were separated and the organic phase was washed in turn with 5% oxalic acid, brine, saturated sodium bicarbonate and brine. The aqueous layers were backwashed with toluene (500 mL), and the combined organic extracts were dried (MgSO4), charcoaled and concentrated to ~ 250 mL. The concentrate was passed through a short column of silica gel (500 g) made up in dichloromethane, and the product was eluted with the same solvent (7×400 mL fractions). The appropriate fractions were combined and evaporated and the residue was dissolved in warm hexane (1.2 L). The gently stirred solution was cooled slowly to 5° C. and the resulting crystalline solid was recovered by filtration to yield 109.3 g of 3,3-diphenyl-2-propenal, mp 45°-46.5° C. Concentration of the mother liquors furnished a second crop of impure 3,3-diphenyl-2-propenal which after two recrystallizations from hexane gave an additional 10.1 g of product. mp 44.5°-46° C.
Quantity
193.2 mL
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reactant
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1 L
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reactant
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solution
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Synthesis routes and methods II

Procedure details

First, a Grignard's reagent prepared from methyl chloride and magnesium is reacted with p-amino substituted benzophenone (2), followed by dehydration, to obtain 1,1-diphenylethylene derivative (3). Alternatively, the 1,1-diphenylethylene derivative (3) can be synthesized by reacting a Grignard's reagent, prepared from p-amino substituted bromobenzene, with an acetophenone compound (5), followed by dehydration. Next, a Vilsmeier reagent prepared from phosphorus oxychloride and N,N-dimethylformamide is reacted with the 1,1-diphenylethylene derivative (3) to obtain a 3,3-diphenylacrolein derivative (6). This 3,3-diphenylacrolein derivative (6) which is a mixture of a cis-isomer and a trans-isomer is subjected to a treatment using column chromatography or recrystallization treatment or a combination of these treatments to obtain a 3,3-diphenylacrolein derivative (7) embracing excess trans-isomers. The compound (7) and a diethyl 1,1-diphenylmethyl phosphonate derivative (9) are condensed by a Wittig-Horner reaction to synthesize 1-(p-aminophenyl)-1,4,4-triphenylbutadiene derivative (1) embracing excess tans-isomers (the ratio of trans-isomer≥0.6).
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Synthesis routes and methods III

Procedure details

A solution of freshly distilled diisopropylamine (193.2 mL) in dry tetrahydrofurane (1L) under argon was cooled to -5° C. with an acetone-dry ice bath. Anhydrous conditions were maintained throughout the reaction. A 1.6M solution of n-butyl lithium in hexane (862 mL) was added at such a rate that the reaction temperature did not exceed -5° C. After the addition was complete, the solution was stirred at 5° C. for 15 minutes, then it was cooled to -78° C. and acetaldehyde N-tert- butylimine (88.5 mL) was added dropwise over 10 minutes. After stirring at -78° C. for 30 minutes, diethyl chlorophosphate (101.2 mL) was added slowly while maintaining the reaction temperature below -65° C., and the yellow solution was stirred at -78° C. for 1 hour. The cooling bath was then removed, and the mixture was allowed to warm to -10° C. over 45 minutes. Benzophenone (109.3 g) was added via a Gooch tube, and the mixture was then stirred at ambient temperature overnight. After the solvents were removed in vacuo, the residue was taken up in a solution of oxalic acid dihydrate (175 g) in water (1.5L) and toluene (1.5L) was added. The mixture was stirred vigorously under argon overnight. The layers were separated, and the organic phase was washed in turn with 5% oxalic acid, brine, saturated sodium bicarbonate and brine. The aqueous layers were backwashed with toluene (500 mL). and the combined organic extracts were dried (MgSO4), charcoaled and concentrated to ~250 mL. The concentrate was passed through a short column of silica gel (500 g) made up in dichloromethane, and the product was eluted with the same solvent (7×400 mL fractions). The appropriate fractions were combined and evaporated and the residue was dissolved in warm hexane (1.2L). The gently stirred solution was cooled slowly to 5° C. and the resulting crystalline solid was recovered by filtration to yield 109.3g of 3,3-diphenyl-2-propenal, mp 45°-46.5° C. Concentration of the mother liquors furnished a second crop of impure 3,3-diphenyl-2-propenal which after two recrystallizations from hexane gave an additional 10.lg of product, mp 44.5°-46° C.
Quantity
193.2 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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solution
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0 (± 1) mol
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862 mL
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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